2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine
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Overview
Description
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine is an organic compound characterized by a cyclopropyl ring substituted with four methyl groups and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylcarboxaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one: This compound shares the cyclopropyl ring structure but has a ketone group instead of an amine group.
2,2,3,3-Tetramethylcyclopropylcarboxaldehyde: Similar in structure but contains an aldehyde group.
Uniqueness
2-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-amine is unique due to its combination of a highly substituted cyclopropyl ring and an ethylamine chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H19N |
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Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-(2,2,3,3-tetramethylcyclopropyl)ethanamine |
InChI |
InChI=1S/C9H19N/c1-8(2)7(5-6-10)9(8,3)4/h7H,5-6,10H2,1-4H3 |
InChI Key |
HQYJUGJIYVHTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)CCN)C |
Origin of Product |
United States |
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